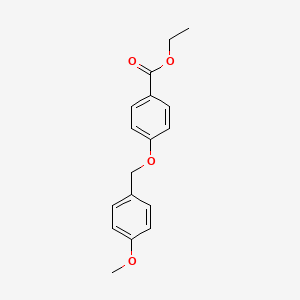

Ethyl 4-(4-methoxybenzyloxy)benzoate

Vue d'ensemble

Description

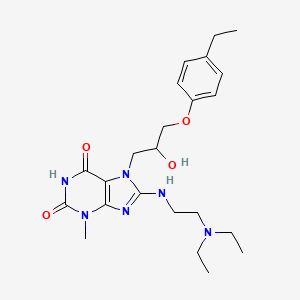

Ethyl 4-(4-methoxybenzyloxy)benzoate is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.327. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Applications

Ethyl 4-(4-methoxybenzyloxy)benzoate has been used in the synthesis of novel compounds with significant antibacterial properties. For instance, a study demonstrated the creation of novel 2-chloro-[1,3] benzoxazine derivatives using this compound, which exhibited considerable antibacterial ability against both gram-negative and gram-positive bacteria (Shakir, Saoud, & Hussain, 2020).

Optical Nonlinear Properties

Research into this compound's derivatives has revealed potential applications in optical nonlinear properties. A study focusing on the synthesis of Schiff base compounds from ethyl-4-amino benzoate, a derivative of this compound, identified significant nonlinear refractive indices and optical limiting properties, making these compounds candidates for use in optical limiters (Abdullmajed et al., 2021).

Juvenile Hormone Activity

In the field of entomology, derivatives of this compound have been synthesized and tested for their anti-juvenile hormone (JH) activity. These compounds were found to induce precocious metamorphosis in silkworm larvae, a clear sign of JH deficiency. This application is critical for understanding and potentially manipulating insect growth and development (Furuta et al., 2006).

Photopolymerization Studies

This compound has also been studied in the context of photopolymerization. Research into benzoate ester derivatives of ethyl α-hydroxymethylacrylate, related to this compound, revealed unexpectedly rapid photopolymerization rates. This discovery expands the candidates available for rapid photocure in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).

Gastroprotective Activity

A compound structurally related to this compound demonstrated gastroprotective effects against ethanol-induced gastric mucosal ulcers in rats. The compound exhibited antioxidant activity and increased gastric wall mucus, indicating a potential application in gastrointestinal health (Halabi et al., 2014).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that such compounds can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.

Action Environment

The action, efficacy, and stability of Ethyl 4-(4-methoxybenzyloxy)benzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds . .

Analyse Biochimique

Biochemical Properties

The compound’s interactions with enzymes, proteins, and other biomolecules have not been reported in the literature .

Cellular Effects

There is no available information on how it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-(4-methoxybenzyloxy)benzoate is not well defined. There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

There is no available information on any effects it may have on metabolic flux or metabolite levels .

Transport and Distribution

There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-3-20-17(18)14-6-10-16(11-7-14)21-12-13-4-8-15(19-2)9-5-13/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVABOAPDWUJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)

![4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B3004680.png)

![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)

![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)

![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)